

Spectroscopic Data and Analysis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-ethoxyphenyl)-3-oxobutanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(2-ethoxyphenyl)-3-oxobutanamide**. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted values derived from structurally analogous compounds. This information is intended to support researchers in the identification, characterization, and quality control of **N-(2-ethoxyphenyl)-3-oxobutanamide** and related molecules in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name: **N-(2-ethoxyphenyl)-3-oxobutanamide**[\[1\]](#)
- Molecular Formula: C₁₂H₁₅NO₃[\[1\]](#)
- Molecular Weight: 221.25 g/mol [\[1\]](#)
- CAS Number: 41687-09-6[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(2-ethoxyphenyl)-3-oxobutanamide**. These predictions are based on the known spectral data of closely related analogs, including N-(4-ethoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS at 0 ppm)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------------------------|
| ~8.3 - 8.5 | br s | 1H | N-H (Amide) |
| ~6.8 - 7.2 | m | 4H | Ar-H |
| ~4.1 | q | 2H | O-CH ₂ -CH ₃ |
| ~3.6 | s | 2H | -CO-CH ₂ -CO- |
| ~2.3 | s | 3H | -CO-CH ₃ |
| ~1.4 | t | 3H | O-CH ₂ -CH ₃ |

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------------|
| ~205 | Ketone Carbonyl (C=O) |
| ~168 | Amide Carbonyl (C=O) |
| ~148 | Ar-C-O |
| ~128 | Ar-C-N |
| ~124 | Ar-CH |
| ~121 | Ar-CH |
| ~120 | Ar-CH |
| ~111 | Ar-CH |
| ~64 | O-CH ₂ -CH ₃ |
| ~50 | -CO-CH ₂ -CO- |
| ~31 | -CO-CH ₃ |
| ~15 | O-CH ₂ -CH ₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|----------------------------|
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2980, ~2930 | Medium-Weak | Aliphatic C-H Stretch |
| ~1720 | Strong | Ketone C=O Stretch |
| ~1680 | Strong | Amide I Band (C=O Stretch) |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
| ~1540 | Medium | Amide II Band (N-H Bend) |
| ~1240 | Strong | Aryl-O-C Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 221 | Moderate | [M] ⁺ (Molecular Ion) |
| 179 | Moderate | [M - CH ₂ CO] ⁺ |
| 151 | Strong | [M - CH ₂ CO - CO] ⁺ or [M - C ₄ H ₄ O ₂] ⁺ |
| 137 | Moderate | [C ₈ H ₉ O ₂] ⁺ |
| 109 | Strong | [C ₇ H ₉ O] ⁺ |
| 43 | Strong | [CH ₃ CO] ⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **N-(2-ethoxyphenyl)-3-oxobutanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **N-(2-ethoxyphenyl)-3-oxobutanamide** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **Data Acquisition:** For ^1H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

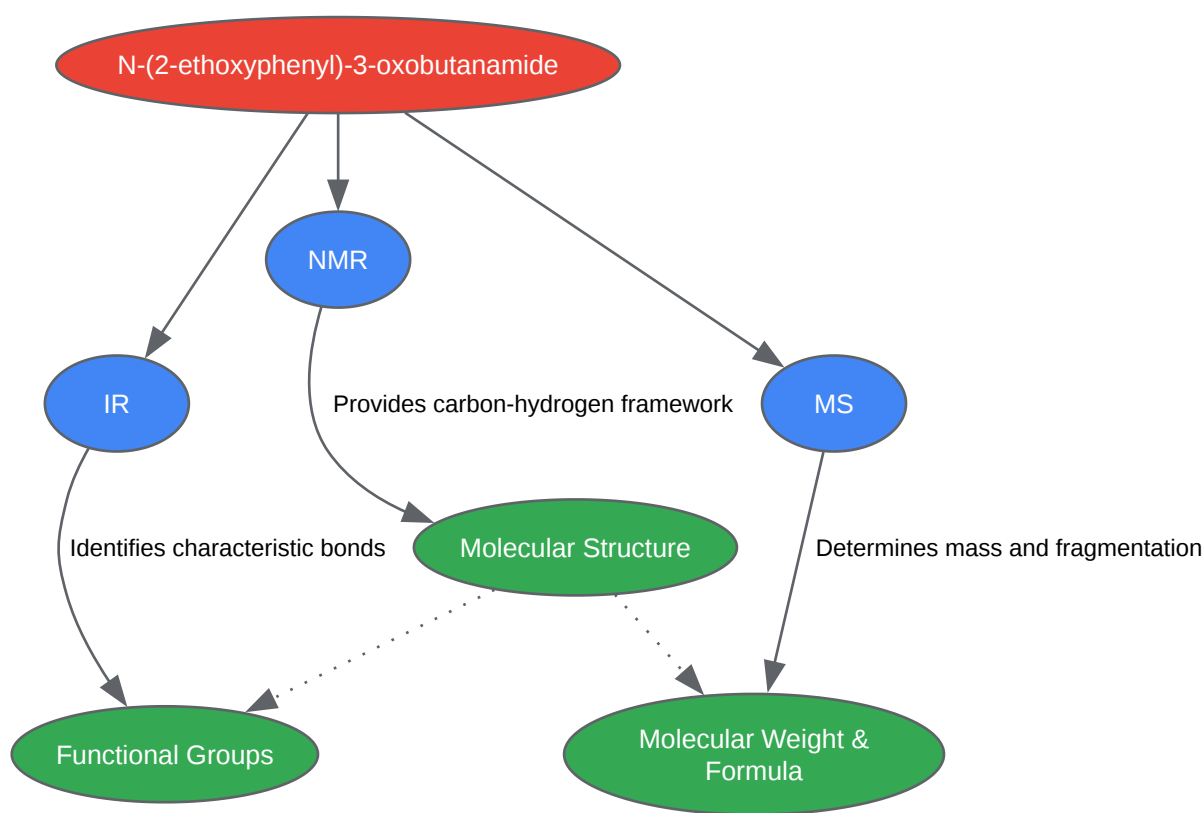
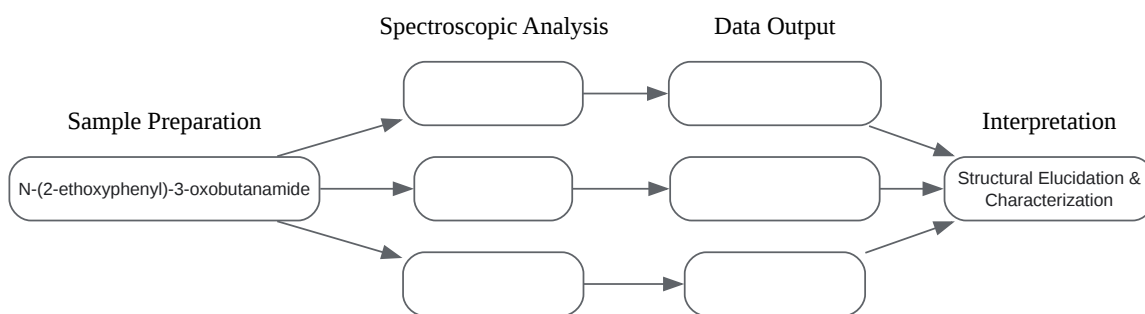
Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** For volatile compounds, Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z , generating a mass spectrum.

Diagrams



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References

- 1. N-(2-ethoxyphenyl)-3-oxobutanamide | C₁₂H₁₅NO₃ | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
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